molecular formula C14H15F3N4O2 B2637286 2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide CAS No. 2380181-65-5

2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide

Cat. No. B2637286
CAS RN: 2380181-65-5
M. Wt: 328.295
InChI Key: CDOVQLNZFMAUPR-UHFFFAOYSA-N
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Description

2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide is a chemical compound that has been synthesized for research purposes. It is commonly referred to as TFP or TFPAA. This compound has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of TFPAA is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of pain and inflammation. TFPAA has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, reduces the activity of pain and inflammation pathways, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
TFPAA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, TFPAA has been shown to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFPAA is its potent analgesic and anti-inflammatory effects. This makes it a promising candidate for the treatment of pain and inflammation. Additionally, TFPAA has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. However, there are also some limitations to the use of TFPAA in lab experiments. One of the main limitations is its relatively short half-life, which may make it difficult to study in vivo.

Future Directions

There are a number of future directions for the study of TFPAA. One area of interest is the development of TFPAA analogs with improved pharmacokinetic properties. Additionally, there is interest in studying the potential use of TFPAA in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, there is also interest in studying the potential use of TFPAA in combination with other drugs for the treatment of pain and inflammation.

Synthesis Methods

The synthesis of TFPAA involves the reaction of 2-chloro-N-(2-pyrrol-1-ylethyl)propanamide with 3-(trifluoromethyl)pyridazine-6(1H)-one in the presence of a base. The reaction proceeds through a substitution reaction, resulting in the formation of TFPAA. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

TFPAA has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of pain and inflammation. Additionally, TFPAA has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2/c1-10(13(23)18-6-9-20-7-2-3-8-20)21-12(22)5-4-11(19-21)14(15,16)17/h2-5,7-8,10H,6,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOVQLNZFMAUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CC=C1)N2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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